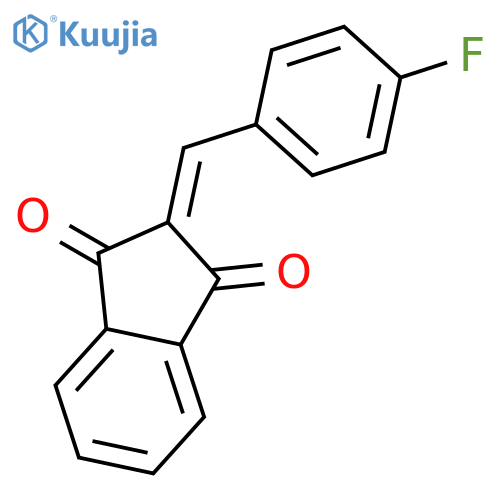Cas no 16210-64-3 (2-(4-Fluorophenyl)methylene-1H-indene-1,3(2H)-dione)

16210-64-3 structure
商品名:2-(4-Fluorophenyl)methylene-1H-indene-1,3(2H)-dione
2-(4-Fluorophenyl)methylene-1H-indene-1,3(2H)-dione 化学的及び物理的性質
名前と識別子
-
- 1H-Indene-1,3(2H)-dione, 2-[(4-fluorophenyl)methylene]-
- 2-[(4-fluorophenyl)methylidene]indene-1,3-dione
- AKOS000270538
- 2-[(4-fluorophenyl)methylene]indane-1,3-dione
- IDI1_017280
- InChI=1/C16H9FO2/c17-11-7-5-10(6-8-11)9-14-15(18)12-3-1-2-4-13(12)16(14)19/h1-9H
- HMS1447L19
- Z44300981
- CHEMBL1997886
- CS-0270283
- DTXSID90327278
- 2-(4-fluorobenzylidene)-1H-indene-1,3(2H)-dione
- 2-((4-Fluorophenyl)methylene)indane-1,3-dione
- NSC641178
- SCHEMBL7147011
- 2-(fluorobenzylidene)-indan-1,3-dione
- MS-6931
- 2-[(4-fluorophenyl)methylene]-1H-indene-1,3(2H)-dione
- MBHDCJLDOHEKIU-UHFFFAOYSA-
- NSC-641178
- 16210-64-3
- Maybridge3_005893
- NCI60_013837
- MFCD00188604
- STK386212
- 2-[(4-fluorophenyl)methylidene]-2,3-dihydro-1H-indene-1,3-dione
- 2-(4-Fluorophenyl)methylene-1H-indene-1,3(2H)-dione
-
- インチ: InChI=1S/C16H9FO2/c17-11-7-5-10(6-8-11)9-14-15(18)12-3-1-2-4-13(12)16(14)19/h1-9H
- InChIKey: MBHDCJLDOHEKIU-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(C=C3)F)C2=O
計算された属性
- せいみつぶんしりょう: 252.05867
- どういたいしつりょう: 252.05865769g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 1
- 複雑さ: 393
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 34.1Ų
- 疎水性パラメータ計算基準値(XlogP): 3.6
じっけんとくせい
- PSA: 34.14
2-(4-Fluorophenyl)methylene-1H-indene-1,3(2H)-dione 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Key Organics Ltd | MS-6931-0.5G |
2-[(4-fluorophenyl)methylidene]-2,3-dihydro-1H-indene-1,3-dione |
16210-64-3 | >90% | 0.5g |
£385.00 | 2025-02-08 | |
| TRC | F169440-2.5mg |
2-[(4-Fluorophenyl)methylene]-1H-indene-1,3(2H)-dione |
16210-64-3 | 2.5mg |
$ 155.00 | 2022-06-05 | ||
| Key Organics Ltd | MS-6931-5MG |
2-[(4-fluorophenyl)methylidene]-2,3-dihydro-1H-indene-1,3-dione |
16210-64-3 | >90% | 5mg |
£46.00 | 2025-02-08 | |
| A2B Chem LLC | AA83718-1mg |
1H-Indene-1,3(2H)-dione, 2-[(4-fluorophenyl)methylene]- |
16210-64-3 | >90% | 1mg |
$201.00 | 2024-04-20 | |
| Key Organics Ltd | MS-6931-20MG |
2-[(4-fluorophenyl)methylidene]-2,3-dihydro-1H-indene-1,3-dione |
16210-64-3 | >90% | 20mg |
£76.00 | 2023-04-19 | |
| Key Organics Ltd | MS-6931-1MG |
2-[(4-fluorophenyl)methylidene]-2,3-dihydro-1H-indene-1,3-dione |
16210-64-3 | >90% | 1mg |
£37.00 | 2025-02-08 | |
| Key Organics Ltd | MS-6931-10MG |
2-[(4-fluorophenyl)methylidene]-2,3-dihydro-1H-indene-1,3-dione |
16210-64-3 | >90% | 10mg |
£63.00 | 2025-02-08 | |
| A2B Chem LLC | AA83718-5mg |
1H-Indene-1,3(2H)-dione, 2-[(4-fluorophenyl)methylene]- |
16210-64-3 | >90% | 5mg |
$214.00 | 2024-04-20 | |
| TRC | F169440-1mg |
2-[(4-Fluorophenyl)methylene]-1H-indene-1,3(2H)-dione |
16210-64-3 | 1mg |
$ 80.00 | 2022-06-05 | ||
| TRC | F169440-0.5mg |
2-[(4-Fluorophenyl)methylene]-1H-indene-1,3(2H)-dione |
16210-64-3 | 0.5mg |
$ 50.00 | 2022-06-05 |
2-(4-Fluorophenyl)methylene-1H-indene-1,3(2H)-dione 関連文献
-
Jinlong Cai,Hui Wang,Xue Zhang,Wei Li,Donghui Li,Yuchao Mao,Baocai Du,Mengxue Chen,Yuan Zhuang,Dan Liu,Hua-Li Qin,Yan Zhao,Joel A. Smith,Rachel C. Kilbride,Andrew J. Parnell,Richard A. L. Jones,David G. Lidzey,Tao Wang J. Mater. Chem. A 2020 8 4230
16210-64-3 (2-(4-Fluorophenyl)methylene-1H-indene-1,3(2H)-dione) 関連製品
- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)
- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)
- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)
- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)
- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)
- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)
- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)
- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)
- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)
- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:16210-64-3)2-(4-Fluorophenyl)methylene-1H-indene-1,3(2H)-dione

清らかである:99%
はかる:1g
価格 ($):313